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molecular formula C8H16N2O2 B3039748 1-(2-Methyl-2-nitropropyl)pyrrolidine CAS No. 130564-37-3

1-(2-Methyl-2-nitropropyl)pyrrolidine

Cat. No. B3039748
M. Wt: 172.22 g/mol
InChI Key: YBXUADBJRHSXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05596002

Procedure details

18 ml of 2-nitropropane and 16.5 ml of pyrrolidine were dissolved in 60 ml of dioxan. 15 ml of aqueous formaldehyde solution (37%) and 8 ml of 2% sodium hydroxide solution were added at 5° C. The mixture was heated to 90° C. while stirring for 1 hour, cooled and thereafter extracted with 3×150 ml of ethyl acetate. Upon distillation in a water-jet vacuum, we obtained 19 g of 1-(2-nitro-2-methylpropyl)-pyrrolidine.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]([CH3:6])[CH3:5])([O-:3])=[O:2].[NH:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.[CH2:12]=O.[OH-].[Na+]>O1CCOCC1>[N+:1]([C:4]([CH3:12])([CH3:6])[CH2:5][N:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1)([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Name
Quantity
16.5 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C=O
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
while stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×150 ml of ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
Upon distillation in a water-jet vacuum, we

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C(CN1CCCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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